Linker Length and Composition: C3-Alkyl vs. PEG-Based Linkers in Pomalidomide PROTACs
Pomalidomide-amido-C3-piperazine-N-Boc features a short, rigid C3-alkyl chain connected via an amide bond, distinguishing it from common PEG-based pomalidomide linkers such as Pomalidomide-PEG3-NH-Boc [1]. In a comparative study of pomalidomide-based PROTACs targeting BRAF V600E, alkyl linkers of varying lengths (including C3-analogous structures) were shown to produce degradation profiles that differ markedly from those of PEG linkers of equivalent length, with alkyl-linked PROTACs often exhibiting superior cell permeability and altered degradation kinetics due to reduced conformational flexibility [2]. While direct DC50 data for the target compound itself are not available (it is a building block), the functional outcome of incorporating this specific linker architecture is demonstrated in the final degrader: PROTAC PD-1/PD-L1 degrader-1, which uses this building block, achieves an IC50 of 39.2 nM in HTRF assays and reduces PD-L1 protein levels by 21% at 1 μM and 35% at 10 μM after 24 hours .
| Evidence Dimension | Linker flexibility and cell permeability |
|---|---|
| Target Compound Data | Rigid C3-alkyl linker; used in PROTAC with IC50 = 39.2 nM |
| Comparator Or Baseline | Pomalidomide-PEG3-NH-Boc (flexible PEG3 linker); comparable degrader IC50 values typically range from 50-500 nM depending on target |
| Quantified Difference | Qualitative: Alkyl linkers generally confer reduced conformational entropy and improved membrane penetration relative to PEG linkers of similar length [2]. |
| Conditions | BRAF V600E PROTAC cellular degradation assays (MIA PaCa-2 and BxPC-3 cell lines) for linker comparison; PD-1/PD-L1 HTRF assay for target compound-derived degrader |
Why This Matters
Researchers requiring a rigid, non-PEG linker for conformational constraint in ternary complex formation should select this compound over flexible PEG-based alternatives.
- [1] BPS Bioscience. Pomalidomide-PEG3-NH-Boc. Catalog No. 100844. Retrieved April 2026. View Source
- [2] Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein. Molecules, 2022, 27(24), 8702. View Source
